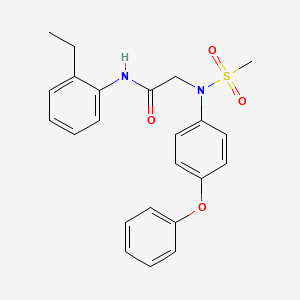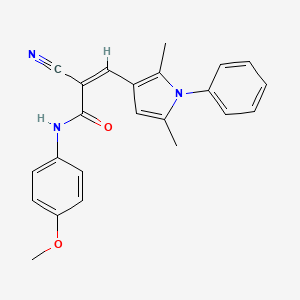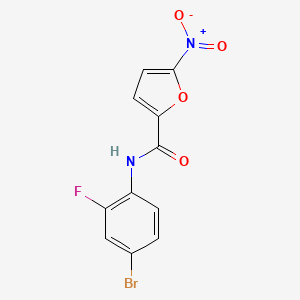![molecular formula C24H26N2O5S B3716261 2-[N-(benzenesulfonyl)-3,5-dimethylanilino]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B3716261.png)
2-[N-(benzenesulfonyl)-3,5-dimethylanilino]-N-(2,5-dimethoxyphenyl)acetamide
概要
説明
2-[N-(benzenesulfonyl)-3,5-dimethylanilino]-N-(2,5-dimethoxyphenyl)acetamide is a complex organic compound that belongs to the class of benzenesulfonamide derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science. The unique structural features of this compound, such as the presence of benzenesulfonyl and dimethylanilino groups, contribute to its distinct chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(benzenesulfonyl)-3,5-dimethylanilino]-N-(2,5-dimethoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of Benzenesulfonyl Chloride: Benzenesulfonyl chloride is prepared by reacting benzenesulfonic acid with thionyl chloride under reflux conditions.
Preparation of 3,5-Dimethylaniline: 3,5-Dimethylaniline is synthesized through the nitration of toluene, followed by reduction of the nitro group.
Coupling Reaction: The benzenesulfonyl chloride is then reacted with 3,5-dimethylaniline in the presence of a base, such as pyridine, to form N-(benzenesulfonyl)-3,5-dimethylaniline.
Acetylation: The final step involves the acetylation of N-(benzenesulfonyl)-3,5-dimethylaniline with 2,5-dimethoxyphenylacetyl chloride in the presence of a base, such as triethylamine, to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
2-[N-(benzenesulfonyl)-3,5-dimethylanilino]-N-(2,5-dimethoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the sulfonyl group to a sulfinyl or thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, pyridine, and dimethylformamide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfinyl, thiol derivatives.
Substitution: Amino, thio derivatives.
科学的研究の応用
2-[N-(benzenesulfonyl)-3,5-dimethylanilino]-N-(2,5-dimethoxyphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various functionalized compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase enzymes.
Medicine: Explored for its anticancer and antimicrobial properties, showing activity against certain cancer cell lines and bacterial strains.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 2-[N-(benzenesulfonyl)-3,5-dimethylanilino]-N-(2,5-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. For example, as a carbonic anhydrase inhibitor, the compound binds to the active site of the enzyme, blocking its catalytic activity. This inhibition can lead to a decrease in the production of bicarbonate ions, affecting various physiological processes such as pH regulation and fluid balance.
類似化合物との比較
Similar Compounds
- N-(benzenesulfonyl)benzenesulfonamide
- 2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-(2,5-dimethoxyphenyl)acetamide
- N-(3,5-dimethoxyphenyl)acetamide
Uniqueness
2-[N-(benzenesulfonyl)-3,5-dimethylanilino]-N-(2,5-dimethoxyphenyl)acetamide stands out due to its specific structural features, such as the presence of both benzenesulfonyl and dimethylanilino groups
特性
IUPAC Name |
2-[N-(benzenesulfonyl)-3,5-dimethylanilino]-N-(2,5-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5S/c1-17-12-18(2)14-19(13-17)26(32(28,29)21-8-6-5-7-9-21)16-24(27)25-22-15-20(30-3)10-11-23(22)31-4/h5-15H,16H2,1-4H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYCZKYOIMUARLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N(CC(=O)NC2=C(C=CC(=C2)OC)OC)S(=O)(=O)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{3-[4-(9H-FLUOREN-9-YL)PIPERAZIN-1-YL]-3-OXOPROPYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE](/img/structure/B3716189.png)

![(4E)-2-(3-chloro-1-benzothiophen-2-yl)-4-[(2-methoxyphenyl)methylidene]-1,3-oxazol-5-one](/img/structure/B3716204.png)

![(Z)-3-[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B3716217.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(2,4-dimethylphenyl)-N~2~-(3,5-dimethylphenyl)glycinamide](/img/structure/B3716225.png)
![1-[(3-Chlorophenyl)methyl]-4-[(2,3-dimethoxyphenyl)methyl]piperazine](/img/structure/B3716228.png)
![2-cyano-3-[5-(4-fluorophenyl)-2-furyl]-N-(4-methoxyphenyl)acrylamide](/img/structure/B3716233.png)
![(Z)-2-cyano-3-[2,5-dimethyl-1-(4-nitrophenyl)pyrrol-3-yl]-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B3716248.png)
![N-(2-chlorophenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide](/img/structure/B3716263.png)
![3-bromo-N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B3716267.png)

![5-[4-(benzyloxy)-3-iodo-5-methoxybenzylidene]-2,4-imidazolidinedione](/img/structure/B3716292.png)
